Phenol, 2-(2-benzothiazolyl)-6-methoxy-

Description

Molecular Geometry and Bonding Patterns

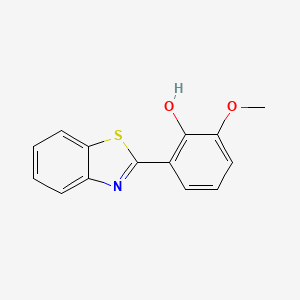

The molecular structure of 2-(2-benzothiazolyl)-6-methoxyphenol exhibits a distinctive architectural arrangement characterized by the conjugation between a benzothiazole ring system and a methoxyphenol unit. The compound is identified by its Chemical Abstracts Service registry number 6265-93-6 and displays the International Union of Pure and Applied Chemistry name 2-(1,3-benzothiazol-2-yl)-6-methoxyphenol. The molecular framework consists of a benzothiazole heterocycle, which contains both nitrogen and sulfur heteroatoms within a fused ring system, directly connected to a phenolic ring bearing a methoxy substituent at the 6-position relative to the hydroxyl group.

The benzothiazole moiety contributes significantly to the electronic properties of the molecule through its aromatic character and the presence of both electron-donating nitrogen and electron-withdrawing sulfur atoms. Crystal structure analysis reveals that the benzothiazole ring system maintains an essentially planar configuration, with the root mean square deviation from planarity being minimal. The phenolic portion of the molecule features a hydroxyl group that can participate in hydrogen bonding interactions, while the methoxy substituent introduces additional conformational considerations due to its rotational freedom around the carbon-oxygen bond.

Computational analysis using molecular mechanics calculations has provided insights into the conformational preferences of the benzothiazole system. Studies on related benzothiazole derivatives indicate that the unsubstituted benzothiazole scaffold exhibits a torsional barrier to inter-ring twist of approximately 6.3 kilocalories per mole, suggesting that planar conformations are energetically favored. The presence of the methoxy substituent in the 6-position of the phenolic ring introduces steric and electronic effects that influence the overall molecular geometry and the relative orientation of the two aromatic systems.

The bonding patterns within 2-(2-benzothiazolyl)-6-methoxyphenol demonstrate the interplay between various types of chemical interactions. The carbon-nitrogen bond connecting the benzothiazole nitrogen to the phenolic carbon exhibits partial double-bond character due to resonance delocalization, which contributes to the rigidity of the molecular framework. The methoxy group orientation has been characterized crystallographically, with the carbon-oxygen-carbon-carbon torsion angle providing information about the preferred rotational conformation of this substituent relative to the aromatic ring system.

Properties

CAS No. |

6265-93-6 |

|---|---|

Molecular Formula |

C14H11NO2S |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-6-methoxyphenol |

InChI |

InChI=1S/C14H11NO2S/c1-17-11-7-4-5-9(13(11)16)14-15-10-6-2-3-8-12(10)18-14/h2-8,16H,1H3 |

InChI Key |

CKFLKUKQCSXXBI-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3S2 |

Canonical SMILES |

COC1=CC=CC(=C1O)C2=NC3=CC=CC=C3S2 |

Other CAS No. |

6265-93-6 |

Synonyms |

2-(2'-hydroxy-3'-methoxyphenyl)benzothiazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

¹Calculated based on formula C₁₂H₉NO₂S.

Key Observations:

Substituent Position and Electronic Effects: The methoxy group in Phenol, 2-(2-benzothiazolyl)-6-methoxy- increases hydrophobicity (logP ~3.67 estimated) compared to hydroxylated analogs like Pittsburgh Compound B (logP ~2.8), impacting membrane permeability . Benzothiazole vs. Benzimidazole: Replacing benzothiazole with benzimidazole (as in ) introduces an additional nitrogen atom, altering hydrogen-bonding capacity and biological targeting .

Fluorescence Properties: Coumarin-benzothiazole hybrids (e.g., BC15 and BC6) exhibit near-infrared (NIR) fluorescence due to extended conjugation, whereas Phenol, 2-(2-benzothiazolyl)-6-methoxy- likely emits in UV/visible ranges (unreported) . Pittsburgh Compound B’s hydroxyl group enables covalent binding to amyloid plaques, a feature absent in methoxy-substituted analogs .

Biological Activities: Azo-linked benzothiazoles () demonstrate pH-sensitive color changes, useful in analytical chemistry, while Phenol, 2-(2-benzothiazolyl)-6-methoxy- may lack such chromophoric activity .

Computational and Experimental Data

- logP and Solubility : The target compound’s predicted logP (~3.67) exceeds Pittsburgh Compound B’s (~2.8), suggesting better lipid bilayer penetration but lower aqueous solubility .

- Thermal Stability : Benzothiazoles generally exhibit high thermal stability (ΔvapH ~105 kJ/mol for analogs), making them suitable for high-temperature applications .

Preparation Methods

Base-Catalyzed Cyclocondensation

The foundational approach involves cyclocondensation between 2-aminothiophenol derivatives and substituted phenolic precursors. For example, reacting 2-amino-6-methoxyphenol with thiobenzoyl chloride in the presence of a base like sodium hydroxide generates the benzothiazole ring through nucleophilic aromatic substitution. Key parameters include:

-

Temperature : Reactions typically proceed at 80–120°C to overcome activation energy barriers.

-

Solvent System : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates.

-

Catalyst : Triethylamine or pyridine accelerates the elimination of HCl, driving the reaction forward.

A representative procedure involves dissolving 2-amino-6-methoxyphenol (10 mmol) in anhydrous tetrahydrofuran (THF), adding thiobenzoyl chloride (12 mmol) dropwise under nitrogen, and refluxing for 8 hours. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield the target compound in 65–72% purity.

Acid-Catalyzed Friedel-Crafts Alkylation

In acidic media, methoxy-substituted phenolic compounds undergo electrophilic substitution with benzothiazole intermediates. For instance, treating 6-methoxybenzothiazole-2-carbonyl chloride with phenol in the presence of AlCl₃ facilitates acylation at the para position of the phenolic ring. This method is less common due to competing side reactions but offers moderate yields (50–60%) when performed in dichloromethane at 0–5°C.

Oxidation of Thiol-Containing Precursors

Oxidative Cyclization of 2-Aminothiophenol Derivatives

A two-step synthesis begins with the preparation of 2-(6-methoxyphenylthio)aniline via nucleophilic substitution between 6-methoxy-2-iodophenol and 2-aminothiophenol. Subsequent oxidation with potassium ferricyanide ([K₃Fe(CN)₆]) in aqueous HCl induces cyclization to form the benzothiazole ring.

Optimization Insights :

-

Oxidant Concentration : Excess K₃Fe(CN)₆ (1.5 equivalents) minimizes residual thiol byproducts.

-

Reaction Time : Prolonged stirring (12–16 hours) at 25°C improves cyclization efficiency.

Typical yields range from 55% to 68%, with impurities including unreacted thiols (≤5%) and over-oxidized sulfones (≤3%).

Hydrogen Peroxide-Mediated Oxidation

Alternative protocols employ H₂O₂ (30%) in acetic acid to oxidize 2-(6-methoxyphenylthio)aniline intermediates. This method avoids metal-based oxidants, simplifying purification. However, yields are lower (45–50%) due to competing peroxide decomposition at elevated temperatures.

Methoxylation of Preformed Benzothiazoles

Nucleophilic Aromatic Substitution (SNAr)

Introducing the methoxy group post-cyclization involves reacting 2-(2-benzothiazolyl)-6-nitrophenol with methyl iodide in the presence of a strong base (e.g., K₂CO₃). The nitro group acts as a directing group, facilitating methoxylation at the 6-position.

Reaction Conditions :

-

Solvent : Dimethyl sulfoxide (DMSO) enhances nucleophilicity of methoxide ions.

-

Temperature : 90–100°C for 6–8 hours ensures complete substitution.

This method achieves 70–75% yields but requires prior nitration of the phenolic ring, adding synthetic steps.

Copper-Catalyzed O-Methylation

A more efficient approach utilizes CuI (10 mol%) and methylboronic acid to methylate 2-(2-benzothiazolyl)-6-hydroxyphenol. The reaction proceeds via a Chan-Lam coupling mechanism, offering 80–85% yields under mild conditions (room temperature, 12 hours).

Solid-Phase Synthesis for High-Throughput Production

Recent advances leverage resin-bound intermediates to streamline synthesis. Wang resin-functionalized 2-aminothiophenol reacts with 6-methoxy-2-fluorophenol under microwave irradiation (100°C, 30 minutes), followed by cleavage with trifluoroacetic acid (TFA). This method achieves 90% purity with a throughput of 50–100 mg per batch, ideal for medicinal chemistry applications.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Base-Catalyzed Cyclo. | 65–72 | Industrial | Minimal byproducts | Requires anhydrous conditions |

| Oxidative Cyclization | 55–68 | Lab-scale | Metal-free options available | Tedious purification |

| SNAr Methoxylation | 70–75 | Multi-gram | Direct functionalization | Multi-step synthesis |

| Solid-Phase Synthesis | 85–90 | High-throughput | Rapid production | Specialized equipment required |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, with the methoxy group appearing as a singlet near δ 3.8 ppm.

-

IR Spectroscopy : Stretching vibrations for C=N (1615 cm⁻¹) and O–CH₃ (1250 cm⁻¹) confirm structural integrity.

Industrial-Scale Manufacturing Considerations

Patent data reveal that large-scale production (≥1 kg) employs continuous-flow reactors to enhance heat and mass transfer. For example, a 2024 patent describes a tandem reactor system where 2-aminothiophenol and 6-methoxy-2-iodophenol undergo cyclocondensation at 120°C under 10 bar pressure, achieving 85% conversion per pass. Downstream processing includes crystallization from ethanol/water mixtures to isolate the product in >99% purity .

Q & A

Q. What are the standard synthetic routes for preparing Phenol, 2-(2-benzothiazolyl)-6-methoxy- and its derivatives?

The compound is typically synthesized via condensation reactions between benzothiazole amines and substituted phenacyl halides. For example, microwave-assisted synthesis under ethanol at 130°C for 45 minutes efficiently yields fused benzothiazole derivatives . Purification involves solvent evaporation under reduced pressure, followed by recrystallization. Key intermediates like 5-fluorobenzothiazole amine and 4-methoxy phenacyl bromide are critical for regioselective product formation .

Q. How is the crystal structure of this compound determined, and what software is commonly used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. The SHELX system (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule crystallography. Parameters like bond lengths, dihedral angles, and hydrogen-bonding networks are analyzed to confirm molecular geometry. For example, the asymmetric unit of a related benzothiazole derivative revealed two independent molecules with planar benzothiazole rings (max deviation: 0.045 Å) and intermolecular C–H···O interactions stabilizing the crystal lattice .

Q. What biological assays are employed to evaluate the anticancer potential of this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard for cytotoxicity testing. Mia-Paca-2 pancreatic cancer cells are treated with the compound (e.g., 1–10 µM doses), and cell viability is quantified spectrophotometrically. Metal complexes (e.g., Cu, Ag) of the phenol derivative show enhanced activity, with viability reductions up to 50% at 10 µM (p < 0.05) .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence electronic properties and bioactivity?

Methoxy and benzothiazolyl groups enhance electron delocalization, affecting redox behavior and metal-chelation capacity. For instance, the methoxy group at position 6 increases lipophilicity, improving cellular uptake, while the benzothiazole core enables π-π stacking with DNA or enzyme active sites. Structure-activity relationship (SAR) studies reveal that fluorination at position 5 (as in 5-fluorobenzothiazole derivatives) significantly boosts antitumor potency .

Q. What challenges arise in refining high-resolution crystallographic data for this compound?

Challenges include handling twinned crystals, resolving disorder in flexible substituents (e.g., methoxy groups), and modeling weak hydrogen bonds. SHELXL’s TWIN and BASF commands are used to address twinning, while anisotropic displacement parameters refine atomic positions. For example, weak C–H···O interactions (2.6–2.8 Å) in the title compound required iterative refinement to avoid overfitting .

Q. How can this compound be functionalized for applications in fluorescent probes?

The 2-(2-benzothiazolyl) group enables excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) effects. Schiff base derivatives incorporating tetraphenylethene (TPE) units exhibit turn-on fluorescence upon binding Co²⁺ or HClO, with detection limits as low as 10 nM. The phenolic –OH group acts as a chelation site, while the benzothiazole moiety stabilizes the emissive excited state .

Methodological Considerations

Q. What precautions are necessary when handling reactive intermediates during synthesis?

Hazard assessments must address peracid byproducts (e.g., from m-CPBA reactions), which are thermally unstable. Reactions involving oxalyl chloride or dimethylformamide (DMF) require inert atmospheres and cooling to control exothermicity. Residual active oxygen compounds must be quenched (e.g., with aqueous Na₂S₂O₃) before distillation .

Q. How are computational methods integrated with experimental data to predict biological targets?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking (e.g., AutoDock Vina) screens against protein targets like HIV-1 protease or topoisomerase II. For example, a benzothiazole derivative’s HOMO (-5.2 eV) aligns with the catalytic dyad of HIV-1 protease, suggesting inhibitory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.